(6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
The compound (6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic molecule It features a unique structure that includes an indole moiety, a thiadiazolo-pyrimidine core, and a methoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step reactions. One common approach is the condensation of appropriate indole derivatives with thiadiazolo-pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
(6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxyphenoxyethyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one
- 1,3,4-thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives
Uniqueness
(6Z)-5-IMINO-6-({1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-PROPYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: is unique due to its specific structural features, including the indole moiety and methoxyphenoxyethyl side chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C26H25N5O3S |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[1-[2-(3-methoxyphenoxy)ethyl]indol-3-yl]methylidene]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H25N5O3S/c1-3-7-23-29-31-24(27)21(25(32)28-26(31)35-23)14-17-16-30(22-11-5-4-10-20(17)22)12-13-34-19-9-6-8-18(15-19)33-2/h4-6,8-11,14-16,27H,3,7,12-13H2,1-2H3/b21-14-,27-24? |
InChI Key |
GTNJVUOEZLQXRT-PAMLCIOASA-N |
SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC(=C5)OC)C(=O)N=C2S1 |
Isomeric SMILES |
CCCC1=NN2C(=N)/C(=C/C3=CN(C4=CC=CC=C43)CCOC5=CC=CC(=C5)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCCC1=NN2C(=N)C(=CC3=CN(C4=CC=CC=C43)CCOC5=CC=CC(=C5)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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